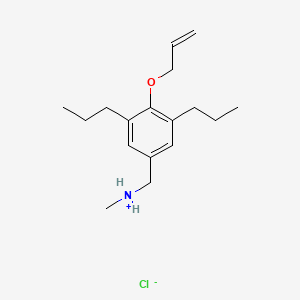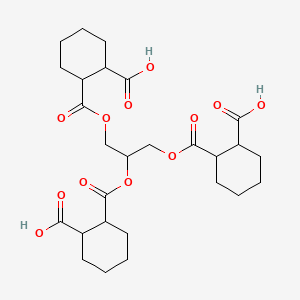
Glycerol tri(hexahydrophthalate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) is a chemical compound with the molecular formula C27H38O12. It is known for its unique structure, which includes three cyclohexane-1,2-dicarboxylate groups attached to a propane backbone. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) typically involves the esterification of propane-1,2,3-triol with cyclohexane-1,2-dicarboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the desired compound.
Industrial Production Methods
In industrial settings, the production of Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions
Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,2-dicarboxylic acid derivatives.
Reduction: Propane-1,2,3-triyl tris(cyclohexanol).
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
作用机制
The mechanism of action of Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate various biological processes, leading to the observed effects.
相似化合物的比较
Similar Compounds
Propane-1,2,3-triyl trisheptanoate: Similar structure but with heptanoate groups instead of cyclohexane-1,2-dicarboxylate.
Triolein: A triglyceride with three oleic acid groups attached to a glycerol backbone
Uniqueness
Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
属性
CAS 编号 |
68901-23-5 |
|---|---|
分子式 |
C27H38O12 |
分子量 |
554.6 g/mol |
IUPAC 名称 |
2-[2,3-bis[(2-carboxycyclohexanecarbonyl)oxy]propoxycarbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C27H38O12/c28-22(29)16-7-1-4-10-19(16)25(34)37-13-15(39-27(36)21-12-6-3-9-18(21)24(32)33)14-38-26(35)20-11-5-2-8-17(20)23(30)31/h15-21H,1-14H2,(H,28,29)(H,30,31)(H,32,33) |
InChI 键 |
IZWUWCWNWYLTHQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCC(COC(=O)C2CCCCC2C(=O)O)OC(=O)C3CCCCC3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


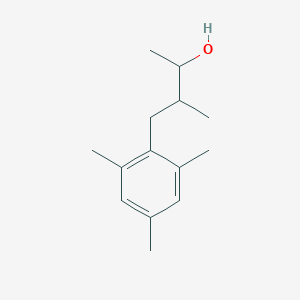
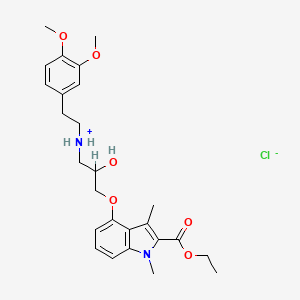
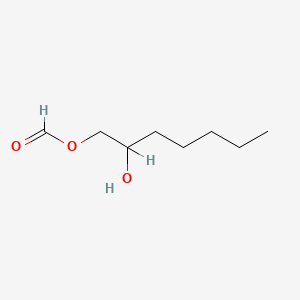
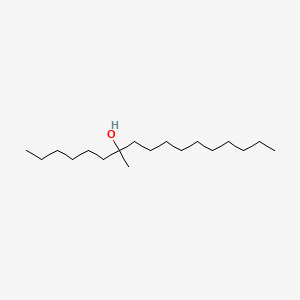
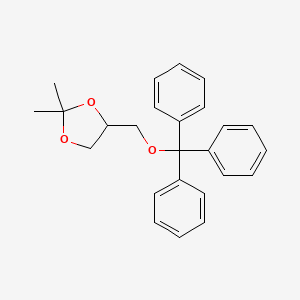

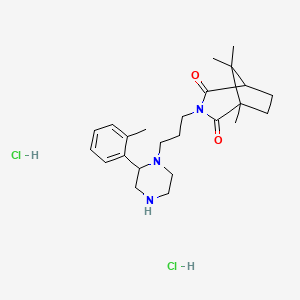
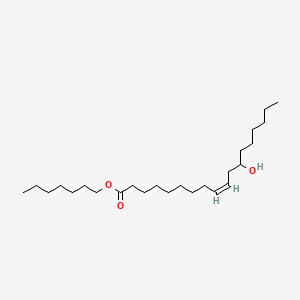
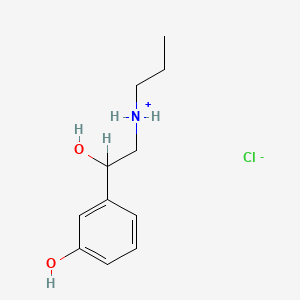
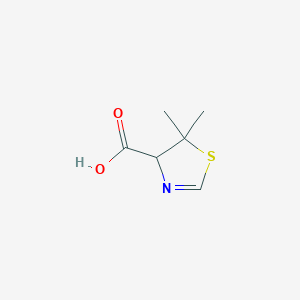
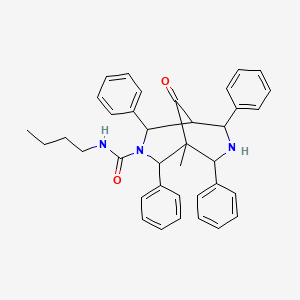
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
